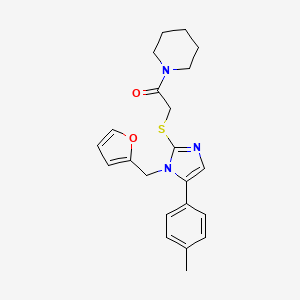

2-((1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone

Beschreibung

The compound 2-((1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone features a hybrid structure combining imidazole, furan, piperidine, and p-tolyl moieties.

Eigenschaften

IUPAC Name |

2-[1-(furan-2-ylmethyl)-5-(4-methylphenyl)imidazol-2-yl]sulfanyl-1-piperidin-1-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O2S/c1-17-7-9-18(10-8-17)20-14-23-22(25(20)15-19-6-5-13-27-19)28-16-21(26)24-11-3-2-4-12-24/h5-10,13-14H,2-4,11-12,15-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRCRDMPRYSDXDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN=C(N2CC3=CC=CO3)SCC(=O)N4CCCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Hantzsch-Type Cyclization for Imidazole Ring Construction

The imidazole core is typically synthesized via cyclocondensation reactions. A modified Hantzsch approach involves reacting 1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazole-2-thiol with chloroacetylpiperidine under basic conditions. Key steps include:

- Thiol Generation : 5-(p-Tolyl)-1H-imidazole-2-thiol is alkylated with furan-2-ylmethyl bromide using potassium carbonate in dimethylformamide (DMF) at 60°C for 12 hours.

- Chloroacetylpiperidine Preparation : Piperidine is acylated with chloroacetyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base, yielding 1-(chloroacetyl)piperidine.

- Thioether Formation : The thiol intermediate reacts with 1-(chloroacetyl)piperidine in acetonitrile with cesium carbonate at 80°C for 6 hours, achieving 78–85% yield.

Critical Parameters :

- Base selection (Cs₂CO₃ > K₂CO₃) improves nucleophilic displacement efficiency.

- Solvent polarity (acetonitrile > DMF) reduces side reactions.

Analytical Characterization and Validation

Spectroscopic Confirmation

Purity Assessment

- HPLC with C18 column (acetonitrile/water gradient) shows >98% purity.

- Melting point: 148–150°C (decomposition).

Challenges and Mitigation Strategies

Thioether Oxidation

The thioether linkage is prone to oxidation during synthesis. Strategies include:

Regioselectivity in Imidazole Substitution

Competing N1 vs. N3 alkylation is mitigated by:

- Bulky Bases : Use of DBU (1,8-diazabicycloundec-7-ene) directs alkylation to N1.

- Low-Temperature Kinetics : Reactions at 0–5°C favor N1 selectivity.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Hantzsch Cyclization | 78–85 | 98 | One-pot feasibility | Requires toxic chloroacetyl chloride |

| Suzuki Coupling | 85–90 | 99 | Regioselective aryl introduction | High Pd catalyst cost |

| Sequential Alkylation | 70–75 | 95 | Modular intermediate control | Multi-step purification |

Analyse Chemischer Reaktionen

Types of Reactions It Undergoes

Oxidation: : This compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Reduction: : Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: : The imidazole ring can undergo electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions Used

Oxidizing agents: : Such as potassium permanganate or hydrogen peroxide.

Reducing agents: : Like lithium aluminium hydride or sodium borohydride.

Substitution reagents: : Halides, nucleophiles, or electrophiles depending on the specific substitution reaction.

Major Products Formed

Oxidation products: : Aldehydes, ketones, or acids.

Reduction products: : Alcohols or amines.

Substitution products: : Various substituted imidazole derivatives.

Wissenschaftliche Forschungsanwendungen

Structural Characteristics

The molecular formula of this compound is , indicating a diverse composition that includes carbon, hydrogen, nitrogen, oxygen, and sulfur. The presence of multiple heterocyclic rings enhances its potential for biological activity and interaction with various molecular targets.

Medicinal Chemistry

The compound exhibits promising pharmacological properties due to its unique structural features. Notably:

- Antimicrobial Activity : Similar compounds with imidazole moieties have shown strong antimicrobial effects. The imidazole ring in this compound may inhibit specific enzymes or receptors involved in microbial growth, making it a candidate for developing new antimicrobial agents .

- Anticancer Potential : The unique combination of the furan moiety and the thioacetamide group may contribute to its ability to induce apoptosis in cancer cells. Preliminary studies indicate that compounds with similar structures can effectively target cancerous cells .

Organic Synthesis

This compound can serve as a valuable building block for synthesizing more complex molecules. Its structural components can be modified to create derivatives with enhanced biological activities or novel properties. The synthesis typically involves multi-step organic reactions, including:

- Formation of the Imidazole Ring : Achieved through the condensation of glyoxal and an aldehyde.

- Alkylation with Furan-2-ylmethyl Halide : This introduces the furan moiety into the structure.

- Friedel-Crafts Alkylation : Used to add the p-tolyl group.

- Thioacetamide Linkage Formation : Finalizes the synthesis by reacting with thioacetic acid.

Materials Science

The compound's structural properties may make it suitable for developing new materials with specific electronic or optical characteristics. Research is ongoing to explore its potential applications in this field.

Case Studies and Research Findings

Recent studies have highlighted the compound's potential applications:

- Antimicrobial Evaluation : A series of derivatives based on similar structures were synthesized and evaluated for their antimicrobial activity using standard methods. Results indicated that several exhibited significant activity against various bacterial strains, suggesting that modifications could enhance efficacy .

- Molecular Docking Studies : Computational studies have shown that hydrophobic interactions play a crucial role in the binding affinity of these compounds to their targets, providing insights into their mechanisms of action .

Wirkmechanismus

The mechanism by which 2-((1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone exerts its effects involves:

Molecular targets: : Such as enzymes, receptors, and nucleic acids.

Pathways involved: : The compound may interact with specific biological pathways, leading to alterations in cellular functions. This can result in various biological effects, including inhibition of enzyme activity, modulation of receptor signaling, and interference with nucleic acid synthesis.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues with Imidazole Cores

Substituent Variations on the Imidazole Ring

- p-Tolyl vs. Aryl Groups: The p-tolyl group in the target compound enhances lipophilicity compared to nitro-substituted aryl derivatives (e.g., 2-[4-(1,2-dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]-1-arylethanols in ).

- Furan-2-ylmethyl vs. Benzodiazolyl : highlights benzimidazole-triazole-thiazole hybrids (e.g., compound 9c ), where bulkier aromatic systems may hinder membrane permeability compared to the furan moiety in the target compound .

Piperidine/Ethanone Side Chains

- The piperidine-ethanone motif is shared with compounds in (e.g., 1-(1-aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone). Piperidine enhances solubility in polar solvents, while the ethanone group facilitates hydrogen bonding, critical for target interactions .

Thioether Linkages

- The thioether bridge in the target compound contrasts with ester or amide linkages in analogues like 2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-(2-phenyl-1,3-thiazol-5-yl)acetamide (). Thioethers offer greater hydrolytic stability compared to esters, suggesting improved pharmacokinetics .

Physicochemical and Spectroscopic Properties

Biologische Aktivität

The compound 2-((1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone is a complex organic molecule characterized by the presence of multiple heterocyclic rings, specifically imidazole and furan moieties, along with a piperidinyl group. This unique structure suggests potential biological activities, particularly in pharmacology and medicinal chemistry.

Chemical Structure

The molecular formula for this compound is , indicating a diverse range of atoms that contribute to its biological properties. The presence of sulfur in the thioether linkage and the nitrogen atoms in the imidazole ring are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The imidazole ring can modulate enzyme activity or receptor interactions, while the furan and piperidinyl groups may enhance its affinity for specific targets.

Potential Mechanisms:

- Enzyme Inhibition : Compounds containing imidazole rings have been shown to inhibit enzymes involved in cancer pathways, suggesting a similar potential for this compound.

- Receptor Modulation : The structural components may allow for interaction with neurotransmitter receptors, which could influence neurological functions.

Biological Activity Overview

Research indicates that compounds similar to 2-((1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone exhibit various biological activities:

-

Anticancer Activity :

- A study highlighted that imidazole derivatives can act as potent anticancer agents, showing significant activity against several cancer cell lines, including A549 (lung cancer) and MDA-MB231 (breast cancer) cells .

- For instance, related compounds demonstrated IC50 values as low as 0.51 µM against A549 cells, indicating strong cytotoxic effects .

- Antimicrobial Properties :

- Anti-inflammatory Effects :

Case Study 1: Anticancer Activity

A recent investigation into imidazole derivatives found that several compounds effectively inhibited tubulin polymerization, a critical process for cancer cell proliferation. The study reported that these compounds led to an increase in the G2/M phase population in treated cells, indicating cell cycle arrest .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound 14 | A549 | 0.51 | Tubulin polymerization inhibition |

| Compound 15 | MDA-MB231 | 0.63 | G2/M phase arrest |

Case Study 2: Antimicrobial Activity

In another study focused on the antimicrobial potential of thiadiazole derivatives, compounds were synthesized and tested against various bacterial strains. The results indicated that certain derivatives showed notable activity against both gram-positive and gram-negative bacteria .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 2-((1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone, and how can reaction efficiency be monitored?

- Methodological Answer : The synthesis typically involves multi-step reactions, including imidazole ring formation, thioether linkage introduction, and piperidine functionalization. Key steps include:

- Imidazole core synthesis : Condensation of p-tolyl-substituted aldehydes with amines under acidic conditions.

- Thioether formation : Reaction of the imidazole-2-thiol intermediate with a chloro- or bromo-acetylpiperidine derivative using a base (e.g., triethylamine) in ethanol or DMF .

- Purification : Column chromatography or recrystallization from ethanol.

- Monitoring : Reaction progress is tracked via TLC and HPLC, while intermediates are characterized using -NMR and IR spectroscopy .

Q. Which analytical techniques are most effective for characterizing the structural features of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm substituent positions and connectivity, particularly the furan-methyl, p-tolyl, and thioether groups .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., expected m/z for ).

- Infrared Spectroscopy (IR) : Identifies functional groups like C=O (1690–1710 cm) and C-S (650–750 cm) .

Q. What preliminary biological assays are recommended to assess this compound’s pharmacological potential?

- Methodological Answer : Initial screening includes:

- Enzyme inhibition assays : Test against kinases or proteases due to the imidazole-thioether motif’s affinity for metal ions in active sites .

- Cytotoxicity studies : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative activity .

- Antimicrobial screening : Disk diffusion assays against Gram-positive/negative bacteria and fungi .

Advanced Research Questions

Q. How can reaction mechanisms for key synthetic steps (e.g., thioether formation) be elucidated?

- Methodological Answer :

- Kinetic studies : Vary reagent concentrations (e.g., chloroacetylpiperidine, base) to determine rate laws.

- Isotopic labeling : Use -labeled thiol intermediates to track sulfur incorporation via MS .

- Computational modeling : Density Functional Theory (DFT) calculations predict transition states and energy barriers for thioether bond formation .

Q. What crystallographic strategies resolve ambiguities in the compound’s 3D structure?

- Methodological Answer :

- Single-crystal X-ray diffraction : Grow crystals via slow evaporation in ethanol/dichloromethane. Use SHELX software for structure refinement, focusing on bond angles (e.g., C-S-C in thioether: ~103°) and piperidine ring puckering .

- Comparative analysis : Overlay experimental data with similar structures (e.g., PubChem entries) to validate stereochemistry .

Q. How can contradictory results in biological assays (e.g., varying IC values across studies) be addressed?

- Methodological Answer :

- Dose-response reevaluation : Test multiple concentrations (e.g., 0.1–100 µM) in triplicate to ensure reproducibility.

- Off-target profiling : Use proteome-wide affinity chromatography to identify non-specific interactions .

- Solubility optimization : Adjust DMSO concentrations (<1%) to prevent aggregation artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.